2-methylbenzamide Oxime 2-methylbenzamide Oxime 2-methyl Benzamideoxime is a synthetic intermediate or building block for drug discovery or pharmaceutical synthesis.
Brand Name: Vulcanchem
CAS No.: 40312-14-9
VCID: VC21215270
InChI: InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
SMILES: CC1=CC=CC=C1C(=NO)N
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2-methylbenzamide Oxime

CAS No.: 40312-14-9

Cat. No.: VC21215270

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-methylbenzamide Oxime - 40312-14-9

Specification

CAS No. 40312-14-9
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N'-hydroxy-2-methylbenzenecarboximidamide
Standard InChI InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Standard InChI Key UAKAWWHOQNNATR-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=CC=C1/C(=N\O)/N
SMILES CC1=CC=CC=C1C(=NO)N
Canonical SMILES CC1=CC=CC=C1C(=NO)N

Introduction

Physical and Chemical Properties

Basic Identification Parameters

2-Methylbenzamide oxime has been well-characterized in chemical databases and literature. The compound possesses the following identification parameters:

ParameterValueSource
CAS Registry Number40312-14-9
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
InChIKeyUAKAWWHOQNNATR-UHFFFAOYSA-N
SMILES NotationCc1ccccc1C(N)=NO
Melting Point146°C

Structural Characteristics

The structure of 2-methylbenzamide oxime consists of a benzene ring with a methyl substituent at position 2 and an amidoxime group. The amidoxime functional group features a carbon atom double-bonded to a nitrogen atom that bears a hydroxyl group, while also connected to an amino group . This arrangement gives the molecule its characteristic reactivity profile.

Chemical Reactivity

Functional Group Chemistry

The amidoxime functional group in 2-methylbenzamide oxime confers specific chemical properties to the molecule:

  • The oxime hydroxyl group (-NOH) exhibits mild acidity, making it capable of deprotonation under basic conditions

  • The nitrogen atoms provide nucleophilic sites for reactions with electrophiles

  • The compound can potentially act as a bidentate ligand in coordination chemistry due to its nitrogen and oxygen donor atoms

Applications in Organophosphate Chemistry

One of the most significant potential applications for oximes like 2-methylbenzamide oxime lies in organophosphate (OP) chemistry, particularly in decontamination contexts.

Structure-Activity Considerations

Research on dual-acting oximes has emphasized the importance of molecular design:

"Each designed oxime molecule consists of two orthogonal moieties: an OP-reactive core, which remains constant, linked to an amine-terminated scaffold which serves a variable domain for improved ability in enzyme reactivation."

The structural features of 2-methylbenzamide oxime, combining an oxime functionality with an amide group adjacent to an aromatic ring with ortho-methyl substitution, could potentially influence its reactivity profile in organophosphate chemistry. The methyl group in the ortho position may create steric effects that influence the approach and binding of organophosphate substrates.

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

The search results provide some information about positional isomers of methylbenzamide oximes:

CompoundCAS RNMolecular FormulaMolecular Weight
2-Methylbenzamide oxime40312-14-9C₈H₁₀N₂O150.18 g/mol
3-Methylbenzamide oximeNot providedC₈H₁₀N₂O150.18 g/mol
4-Methylbenzamide oxime19227-13-5C₈H₁₀N₂O150.18 g/mol

While all three positional isomers share the same molecular formula and weight, the position of the methyl group on the benzene ring likely influences their physical properties, reactivity, and potential applications .

Comparison with Benzaldoximes

2-Methylbenzaldehyde oxime is a structurally related compound that differs from 2-methylbenzamide oxime in that it contains an aldoxime (CH=NOH) rather than an amidoxime (C(NH₂)=NOH) group:

CompoundMolecular FormulaMolecular WeightStructure
2-Methylbenzamide oximeC₈H₁₀N₂O150.18 g/molOrtho-methylbenzene with amidoxime group
2-Methylbenzaldehyde oximeC₈H₉NO135.16 g/molOrtho-methylbenzene with aldoxime group

The structural difference results in different chemical properties, with the amidoxime group in 2-methylbenzamide oxime potentially offering additional reactivity through its amino functionality .

Analytical Characterization

While specific analytical data for 2-methylbenzamide oxime is limited in the provided sources, standard methods for characterization would likely include:

Spectroscopic Analysis

For complete characterization of 2-methylbenzamide oxime, several spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy to identify characteristic functional group absorptions

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-visible spectroscopy for electronic transition characterization

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